molecular formula C21H17FN2O2 B1682908 OC000459 CAS No. 851723-84-7

OC000459

Cat. No.: B1682908
CAS No.: 851723-84-7
M. Wt: 348.4 g/mol
InChI Key: FATGTHLOZSXOBC-UHFFFAOYSA-N
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Scientific Research Applications

Biochemical Analysis

Biochemical Properties

OC000459 potently displaces prostaglandin D2 (PGD2) from human recombinant DP2 . It does not interfere with the ligand binding properties or functional activities of other prostanoid receptors . This compound inhibits chemotaxis of human Th2 lymphocytes and cytokine production by human Th2 lymphocytes .

Cellular Effects

This compound competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood . It does not inhibit responses to eotaxin, 5-oxo-eicosatetraenoic acid, or complement component C5a . This compound also inhibits the activation of Th2 cells and eosinophils in response to supernatants from IgE/anti-IgE-activated human mast cells .

Molecular Mechanism

This compound is an indole-acetic acid derivative that binds to the DP2 receptor, thereby inhibiting the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to PGD2 . This results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats . It also inhibits airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Dosage Effects in Animal Models

In animal models, this compound has been found to be orally bioavailable and effective in inhibiting blood eosinophilia induced by DK-PGD2 . The effective dose was found to be 0.04 mg/kg in rats and 0.01 mg/kg in guinea pigs .

Metabolic Pathways

It is known that this compound is an antagonist of the DP2 receptor, which is involved in the prostaglandin D2 pathway .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body.

Preparation Methods

The synthesis of OC-459 involves several steps, starting with the preparation of the indole-1-acetic acid core. The synthetic route typically includes the following steps:

    Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the fluorine group: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Formation of the quinoline moiety: The quinoline moiety is synthesized through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of a base.

    Coupling of the indole and quinoline moieties: The indole and quinoline moieties are coupled through a nucleophilic substitution reaction, forming the final OC-459 structure

Chemical Reactions Analysis

OC-459 undergoes various chemical reactions, including:

Comparison with Similar Compounds

OC-459 is unique among CRTH2 antagonists due to its high selectivity and potency. Similar compounds include:

    Fevipiprant (QAW039): Another CRTH2 antagonist with potential therapeutic applications in allergic diseases.

    Ramatroban: A CRTH2 antagonist used in the treatment of allergic rhinitis and asthma.

    AZD-1981: A CRTH2 antagonist that has been investigated for its potential in treating asthma and other allergic conditions.

OC-459 stands out due to its favorable pharmacokinetic profile and strong binding affinity to the CRTH2 receptor, making it a promising candidate for further development in the treatment of allergic and inflammatory diseases.

Properties

IUPAC Name

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGTHLOZSXOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234343
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851723-84-7
Record name OC-000459
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OC-459
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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